3-(氧杂环-3-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

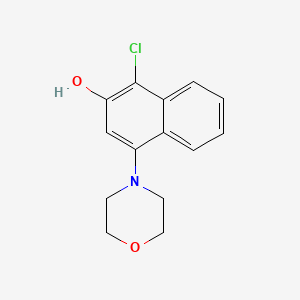

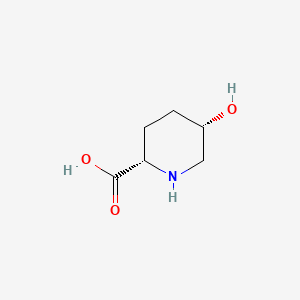

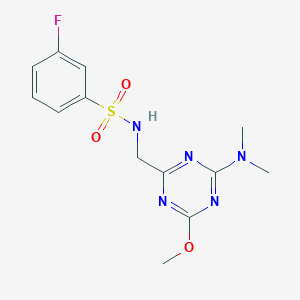

3-(Oxetan-3-yl)benzoic acid is a chemical compound that contains an oxetane ring. The oxetane ring is a four-membered cyclic ether that has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

The synthesis of oxetane derivatives, including 3-(Oxetan-3-yl)benzoic acid, has been the subject of numerous studies. These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages .Molecular Structure Analysis

The molecular structure of 3-(Oxetan-3-yl)benzoic acid is represented by the formula C10H10O3 . The structure includes an oxetane ring, which is a four-membered cyclic ether, attached to a benzoic acid group.Chemical Reactions Analysis

Oxetanes, including 3-(Oxetan-3-yl)benzoic acid, have been shown to undergo a variety of chemical reactions. The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .科学研究应用

Medicinal Chemistry and Drug Design

Oxetanes have garnered attention in medicinal chemistry due to their potential as bioisosteres. Researchers have explored their incorporation into drug molecules to enhance metabolic stability, improve pharmacokinetics, and modulate receptor interactions. The oxetane ring can mimic tetrahedral carbon centers, making it a valuable tool for drug design. Further studies could focus on developing oxetane-containing analogs with specific biological activities .

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials with diverse applications, including gas storage, catalysis, and drug delivery. Complexes containing oxetane-based ligands have been investigated for their ability to form MOFs. These materials exhibit tunable properties, making them promising candidates for gas separation, sensing, and environmental remediation .

Chemical Space Exploration

Exploring novel chemical space is crucial for identifying kinase inhibitors and other therapeutic agents. Researchers have synthesized derivatives bearing an oxetane group to expand accessible chemical diversity. By incorporating oxetane motifs into small molecules, scientists aim to discover new leads for treating human illnesses, particularly those related to kinase activity modulation .

Polymer Chemistry

Oxetane-containing monomers find applications in polymer chemistry. Copolymerization of oxetanes with other monomers yields functional polymers with tailored properties. These polymers may exhibit enhanced mechanical strength, thermal stability, or biocompatibility. Researchers continue to explore oxetane-based polymers for drug delivery systems, tissue engineering, and coatings .

Organic Synthesis and Ring Expansion

Oxetanes serve as versatile intermediates in organic synthesis. Ring-opening reactions of epoxides with trimethyloxosulfonium ylide can lead to oxetane formation. Computational studies have revealed the activation energy required for this transformation. Researchers have also explored consecutive ring expansions, converting oxetanes to tetrahydrofurans (THFs) while preserving enantiomeric purity .

Spirocyclic Compounds

The fusion of oxetane and other rings results in spirocyclic compounds. These structures exhibit unique properties and have applications in materials science, catalysis, and drug discovery. Researchers have successfully generated spirocyclic azetidine-oxetane derivatives, highlighting their potential in diverse fields .

作用机制

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . They have been used in the development of several drugs that have progressed to different phases of clinical trials .

Mode of Action

Oxetane motifs, including those found in 3-(oxetan-3-yl)benzoic acid, have been used in medicinal chemistry applications . Oxetane is an electron-withdrawing group, which reduces the basicity of its adjacent nitrogen atom . This subtle modulation of basicity may influence the compound’s interaction with its targets.

Biochemical Pathways

Oxetanes have been shown to be involved in various chemical reactions, including epoxide opening with trimethyloxosulfonium ylide .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving bioavailability .

Result of Action

Oxetane-containing compounds have been used in the development of several drugs, suggesting they may have significant biological effects .

Action Environment

The stability and reactivity of oxetane motifs can be influenced by factors such as temperature and solvent effects .

属性

IUPAC Name |

3-(oxetan-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEZDCOTLUXCNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1547048-38-3 |

Source

|

| Record name | 3-(oxetan-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)

![2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2354674.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)

![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)

![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride](/img/structure/B2354691.png)